molecular formula C8H11N3O B14075796 1H-pyrazol-5-yl(pyrrolidin-1-yl)methanone

1H-pyrazol-5-yl(pyrrolidin-1-yl)methanone

Cat. No.: B14075796
M. Wt: 165.19 g/mol
InChI Key: GIXMUKCFGQDIGP-UHFFFAOYSA-N
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Description

1H-pyrazol-5-yl(pyrrolidin-1-yl)methanone is a heterocyclic compound that features a pyrazole ring fused with a pyrrolidine ring through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazol-5-yl(pyrrolidin-1-yl)methanone typically involves the reaction of pyrazole derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with a pyrrolidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as palladium or copper may be employed to facilitate the reaction, and the process is optimized for large-scale production by controlling parameters like temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1H-pyrazol-5-yl(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or pyrrolidine rings are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with hydrogen atoms added.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1H-pyrazol-5-yl(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1H-pyrazol-5-yl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

    1H-pyrazol-3-yl(pyrrolidin-1-yl)methanone: Similar structure but with the pyrazole ring attached at a different position.

    1H-pyrazol-5-yl(piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1H-pyrazol-5-yl(morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness: 1H-pyrazol-5-yl(pyrrolidin-1-yl)methanone is unique due to its specific ring structure and the presence of both pyrazole and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1H-pyrazol-5-yl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C8H11N3O/c12-8(7-3-4-9-10-7)11-5-1-2-6-11/h3-4H,1-2,5-6H2,(H,9,10)

InChI Key

GIXMUKCFGQDIGP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=NN2

Origin of Product

United States

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